5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The specific synthetic route for this compound may involve the following steps:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using reagents such as chloramine-T or N-chlorosuccinimide.
Cycloaddition Reaction: The nitrile oxide is then reacted with an appropriate olefin, such as a substituted furan, under mild conditions to form the isoxazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenated derivatives of the furan and thiophene rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring and the thiophene-furan moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxylate
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-thioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structural arrangement may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16(12-8-14(21-18-12)10-3-4-10)17-9-11-5-6-13(20-11)15-2-1-7-22-15/h1-2,5-8,10H,3-4,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVMXWVOAEDFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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